An In-Depth Technical Guide to the Structure Elucidation of (S)-2-Amino-3-ethylpentanoic Acid
An In-Depth Technical Guide to the Structure Elucidation of (S)-2-Amino-3-ethylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of Chiral Integrity in Novel Amino Acid Scaffolds
In the landscape of modern drug discovery and development, the exploration of non-proteinogenic amino acids as novel scaffolds has opened new avenues for creating therapeutics with enhanced potency, selectivity, and metabolic stability. (S)-2-Amino-3-ethylpentanoic acid, a non-proteinogenic amino acid, represents a compelling building block in this arena. Its unique stereochemistry and alkyl side-chain branching offer the potential to modulate peptide conformation and protein-protein interactions in ways that are not achievable with natural amino acids. The precise control and unambiguous confirmation of its three-dimensional structure are therefore not merely academic exercises but critical prerequisites for its successful application in pharmaceutical research. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive, technically-grounded framework for the complete structure elucidation of (S)-2-Amino-3-ethylpentanoic acid, emphasizing the synergy of orthogonal analytical techniques to ensure scientific rigor and regulatory compliance.
I. The Strategic Imperative: An Integrated Approach to Structure Elucidation
The complete structural characterization of a chiral molecule like (S)-2-Amino-3-ethylpentanoic acid necessitates a multi-faceted analytical strategy. No single technique can provide all the required information. Therefore, a carefully designed workflow that integrates both spectroscopic and chiroptical methods is essential. This approach allows for the elucidation of the molecule's constitution, connectivity, and, most critically, its absolute stereochemistry.
The logical flow of this process begins with the synthesis of the molecule, followed by a series of analytical investigations to confirm its identity and purity.
Figure 1: A representative workflow for the structure elucidation of (S)-2-Amino-3-ethylpentanoic acid.
II. Enantioselective Synthesis: The Foundation of Stereochemical Control
The journey to elucidating the structure of (S)-2-Amino-3-ethylpentanoic acid begins with its synthesis. An enantioselective approach is paramount to ensure the production of the desired (S)-enantiomer in high purity. While numerous methods for asymmetric amino acid synthesis exist, a particularly effective strategy involves the diastereoselective alkylation of a chiral glycine enolate equivalent.[1] This method offers excellent stereocontrol and is amenable to the introduction of the requisite ethyl groups at the β-position.
Proposed Synthetic Route:
A plausible and efficient route utilizes a chiral auxiliary, such as a pseudoephedrine-derived glycinamide, to direct the stereoselective alkylation.
Figure 2: A conceptual synthetic pathway for (S)-2-Amino-3-ethylpentanoic acid.
Experimental Protocol: Asymmetric Synthesis
-
Enolate Formation: To a solution of the chiral pseudoephedrine glycinamide in anhydrous THF at -78 °C, add n-butyllithium (2.2 equivalents) dropwise. Stir the resulting solution for 30 minutes to ensure complete enolate formation.
-
Alkylation: Add ethyl iodide (2.5 equivalents) to the enolate solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir for 12-18 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, and purify the crude product by silica gel chromatography to isolate the diastereomerically pure alkylated intermediate.
-
Auxiliary Cleavage: Hydrolyze the purified intermediate with 6N HCl at reflux for 12 hours.
-
Isolation: After cooling, extract the aqueous layer with dichloromethane to remove the chiral auxiliary. The aqueous layer, containing the protonated amino acid, is then concentrated under reduced pressure. The resulting crude amino acid can be further purified by recrystallization.
III. Spectroscopic Characterization: Unveiling the Molecular Architecture
With the synthesized compound in hand, the next crucial step is to confirm its molecular structure and connectivity using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For (S)-2-Amino-3-ethylpentanoic acid, a suite of NMR experiments, including ¹H, ¹³C, and 2D correlation experiments (COSY, HSQC, HMBC), are required for unambiguous assignment of all proton and carbon signals.
Predicted ¹H and ¹³C NMR Data:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| α-H | ~3.6 - 3.8 | ~58 - 60 | The α-proton is deshielded by the adjacent amino and carboxyl groups. |
| β-H | ~1.8 - 2.0 | ~40 - 42 | The β-proton is a methine proton adjacent to two ethyl groups. |
| γ-CH₂ (x2) | ~1.2 - 1.4 | ~25 - 27 | The two methylene groups of the ethyl substituents. |
| δ-CH₃ (x2) | ~0.9 - 1.0 | ~11 - 13 | The two terminal methyl groups of the ethyl substituents. |
| COOH | Not typically observed | ~175 - 178 | The carboxylic acid carbon. |
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve approximately 5-10 mg of the synthesized amino acid in 0.6 mL of D₂O.
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¹H NMR: Acquire a one-dimensional proton NMR spectrum.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the ethyl groups to the β-carbon.
-
B. Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns. For (S)-2-Amino-3-ethylpentanoic acid (C₇H₁₅NO₂), the expected monoisotopic mass is approximately 145.1103 g/mol .
Predicted Fragmentation Pattern:
Upon ionization (e.g., by electrospray ionization, ESI), amino acids typically undergo characteristic fragmentation, including the loss of the carboxyl group as CO₂ and fragmentation of the side chain.[4][5]
Figure 3: A simplified predicted fragmentation pathway for protonated (S)-2-Amino-3-ethylpentanoic acid.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the amino acid in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
High-Resolution Mass Spectrometry (HRMS): Analyze the sample using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to obtain an accurate mass measurement of the molecular ion, confirming the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Isolate the parent ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. Analyze the fragment ions to corroborate the proposed structure.
IV. Stereochemical Determination: The Cornerstone of Chirality
Confirming the absolute configuration of the chiral center at the α-carbon is the most critical aspect of the structure elucidation of (S)-2-Amino-3-ethylpentanoic acid. A combination of chiral chromatography and chiroptical spectroscopy provides a robust and self-validating system for this determination.
A. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an indispensable tool for separating enantiomers and assessing the enantiomeric purity of the synthesized compound. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. For non-proteinogenic amino acids, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, have proven to be highly effective.[6]
Experimental Protocol: Chiral HPLC
-
Column: A teicoplanin-based chiral stationary phase column (e.g., CHIROBIOTIC™ T).
-
Mobile Phase: A mixture of methanol, ethanol, and a small amount of a polar modifier like acetic acid and triethylamine. The exact composition will require optimization.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or, for higher sensitivity and specificity, mass spectrometric detection.
-
Analysis: Inject a solution of the synthesized (S)-2-Amino-3-ethylpentanoic acid and a racemic standard (if available). The enantiomeric excess (e.e.) of the synthesized product can be calculated from the peak areas of the two enantiomers.
B. Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful technique for determining the absolute configuration of a molecule in solution, as the VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms.[7][8] The absolute configuration is determined by comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the (S)-enantiomer).[9]
Experimental Protocol: VCD Analysis
-
Sample Preparation: Prepare a solution of the purified (S)-2-Amino-3-ethylpentanoic acid in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration sufficient to obtain a good signal-to-noise ratio.
-
VCD Spectrum Acquisition: Acquire the VCD and infrared absorption spectra over the mid-IR region.
-
Quantum Chemical Calculations: Perform density functional theory (DFT) calculations to predict the VCD spectrum for the (S)-enantiomer. This involves conformational searching to identify the low-energy conformers and then calculating the Boltzmann-averaged VCD spectrum.
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. A good agreement in the signs and relative intensities of the major VCD bands confirms the absolute configuration.
C. Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the gold standard for unambiguous determination of the absolute configuration of a chiral molecule.[10] This technique provides a precise three-dimensional map of the electron density in a crystal, from which the positions of all atoms can be determined.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals of the purified (S)-2-Amino-3-ethylpentanoic acid of sufficient size and quality for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization conditions.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
-
Absolute Configuration Determination: Determine the absolute configuration using the anomalous dispersion effect, typically by calculating the Flack parameter. A Flack parameter close to zero for the assumed (S)-configuration confirms the assignment.
V. Data Synthesis and Final Confirmation
The final step in the structure elucidation process is to synthesize all the data from the various analytical techniques into a cohesive and self-consistent picture of the molecule.
| Technique | Information Obtained | Expected Result for (S)-2-Amino-3-ethylpentanoic acid |
| NMR Spectroscopy | Connectivity of atoms (C-H framework) | ¹H and ¹³C spectra consistent with the proposed structure. 2D NMR confirms the connectivity of the ethyl groups to the β-carbon. |
| Mass Spectrometry | Molecular weight and elemental composition | Accurate mass measurement consistent with the molecular formula C₇H₁₅NO₂. Fragmentation pattern consistent with the structure. |
| Chiral HPLC | Enantiomeric purity and separation of enantiomers | A single major peak for the synthesized product, with a retention time corresponding to one of the enantiomers of a racemic standard. |
| Vibrational Circular Dichroism | Absolute configuration in solution | Experimental VCD spectrum matches the calculated spectrum for the (S)-enantiomer. |
| X-ray Crystallography | Unambiguous absolute configuration in the solid state | Crystal structure confirms the (S)-configuration at the α-carbon. |
By employing this integrated and rigorous analytical workflow, researchers and drug development professionals can be confident in the structural integrity and stereochemical purity of (S)-2-Amino-3-ethylpentanoic acid, thereby enabling its reliable use in the design and synthesis of novel therapeutics.
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